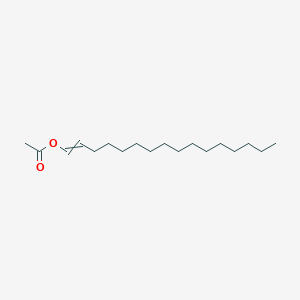

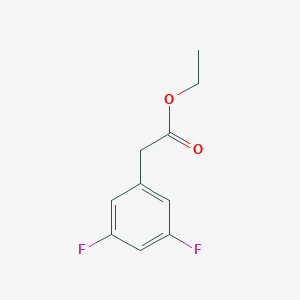

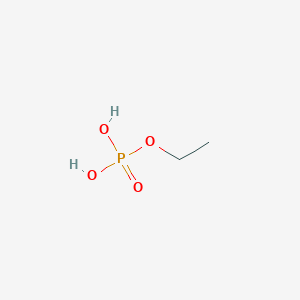

Ethyl 2-(3,5-difluorophenyl)acetate

説明

Ethyl 2-(3,5-difluorophenyl)acetate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinct odors and are used in a variety of chemical syntheses and applications.

Synthesis Analysis

The synthesis of related ester compounds often involves the reaction of an alcohol with a carboxylic acid or its derivatives. For example, the synthesis of ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate was achieved through a five-step process, which included a metal-catalyzed acid ethanolysis step. However, in the absence of a metal catalyst, an unexpected Pummerer rearrangement occurred, leading to a different product . This highlights the importance of catalysts in directing the synthesis of specific ester compounds.

Molecular Structure Analysis

The molecular structure of ester compounds can be complex and is often determined using techniques such as X-ray diffraction. For instance, the structure of a thioamide derivative was solved by direct methods and refined to an R value of 0.0462, indicating a high degree of accuracy . The molecular geometry and intramolecular interactions play a crucial role in the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with amines. The reactivity of the ester group is influenced by the substituents on the aromatic ring, as seen in the unexpected Pummerer rearrangement mentioned earlier . The presence of electron-withdrawing or electron-donating groups can significantly alter the course of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed significant stabilization by intra- and intermolecular hydrogen bonds, which can affect the compound's solubility and melting point . Additionally, the presence of functional groups like nitro, amino, or methoxy can alter these properties, as they affect the overall polarity of the molecule.

科学的研究の応用

1. Catalytic Applications

Ethyl 2-(3,5-difluorophenyl)acetate has been explored for its potential in catalysis. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) demonstrated efficacy in the one-pot synthesis of imidazoles, with advantages such as avoiding harmful catalysts and high yields (Zang et al., 2010).

2. Solvent Properties

The solubility characteristics of various compounds, including ethyl 2-(3,5-difluorophenyl)acetate, in different solvents like methanol, ethanol, and ethyl acetate have been studied. These insights are crucial for optimizing re-crystallization processes in chemical syntheses (Wang et al., 2012).

3. Biocatalysis in Drug Synthesis

This compound plays a role in the biocatalysis of certain pharmaceuticals. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for the drug Ticagrelor, is produced from a related compound using ketoreductase KR-01, demonstrating the importance of such esters in biocatalytic processes (Guo et al., 2017).

4. Corrosion Inhibition

Chalcone derivatives, including those structurally similar to ethyl 2-(3,5-difluorophenyl)acetate, have been investigated for their corrosion inhibition properties. These compounds act as inhibitors for mild steel in acidic solutions, with their adsorption following the Langmuir adsorption model (Lgaz et al., 2017).

5. Organic Synthesis

In organic synthesis, ethyl 2-(3,5-difluorophenyl)acetate and its analogs have been used in various reactions. For instance, their role in the synthesis of beta-enamino esters and other complex organic structures has been documented (Gioiello et al., 2009).

Safety And Hazards

Ethyl 2-(3,5-difluorophenyl)acetate may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, vapors or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

特性

IUPAC Name |

ethyl 2-(3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDLIJQAMCQPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467231 | |

| Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,5-difluorophenyl)acetate | |

CAS RN |

139368-37-9 | |

| Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)